3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
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Overview
Description
The compound “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds that have been widely used in medicinal chemistry . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of hydrazonoyl halides as precursors . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of triazolopyrazines, including “this compound”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrazines can vary depending on their specific structure and substituents . For instance, some triazolopyrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Mechanism of Action
Target of Action
The primary targets of 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities towards c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . Moreover, it has been found to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPGJYVZMTRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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